2-Bromo-6-chloromandelic acid
Description
2-Bromo-6-chloromandelic acid is an organic compound with significant interest in various fields of chemistry and industry. It is characterized by the presence of both bromine and chlorine atoms attached to a mandelic acid backbone, making it a unique halogenated derivative of mandelic acid.
Properties
Molecular Formula |
C8H6BrClO3 |
|---|---|
Molecular Weight |
265.49 g/mol |
IUPAC Name |
2-(2-bromo-6-chlorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrClO3/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChI Key |
DRAQMKALONHACC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(C(=O)O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloromandelic acid typically involves the bromination and chlorination of mandelic acid derivatives. One common method includes the use of N-bromosuccinimide (NBS) for bromination and subsequent chlorination using thionyl chloride or similar reagents under controlled conditions .
Industrial Production Methods: Industrial production of 2-Bromo-6-chloromandelic acid may involve multi-step synthesis starting from readily available precursors such as mandelic acid. The process includes halogenation reactions under optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Substitution Reactions
The bromine and chlorine atoms on the aromatic ring are electrophilic and susceptible to nucleophilic substitution. Similar halogenated mandelic acids undergo reactions where halogens are replaced by nucleophiles like amines, thiols, or cyanide. For example:
-
Enzymatic hydrocyanation of 2-chloromandelic acid replaces chlorine with a nitrile group, forming (R)-2-chloromandelonitrile, which is hydrolyzed to (R)-2-chloromandelic acid . This mechanism suggests analogous substitution pathways for bromine in 2-bromo-6-chloromandelic acid.
-
Kinetic studies of similar systems indicate that substitution reactions often involve first-order kinetics, with reagent concentrations and solvents (e.g., toluene) influencing yield and selectivity .
Enzymatic Resolution
Halogenated mandelic acids, including 2-bromo-6-chloromandelic acid, can undergo enantiospecific resolution. For example, levorphanol (LEV) resolves 3-chloromandelic acid into enantiomers with up to 94% resolution efficiency and 63% enantiomeric excess . While specific data for 2-bromo-6-chloromandelic acid is absent, analogous compounds show that halogen substituents enhance enantiomer recognition during resolution.
| Compound | Resolving Agent | Resolution Efficiency | Enantiomeric Excess |
|---|---|---|---|
| 3-Chloromandelic acid | LEV | 94% | 63% e.e. |
| 4-Bromomandelic acid | LEV | 28% | 21% e.e. |
| 4-Fluoromandelic acid | LEV | 54% | 29% e.e. |
This suggests that 2-bromo-6-chloromandelic acid could exhibit similar enantioselective behavior under optimized conditions .
Reaction Optimization
The synthesis of halogenated mandelic acids often requires precise control of reaction conditions:
-
Design of Experiments (DoE) : Used to optimize factors like temperature, solvent, and reagent equivalents. For example, a study on related reactions employed face-centered central composite designs to maximize product yield .
-
Kinetic modeling : Identifies rate-limiting steps (e.g., formation of reactive intermediates like azetidinium ions) and informs process improvements .
Structural and Mechanistic Insights
Halogen substituents influence reactivity:
-
Electrophilic halogens (Br, Cl) direct nucleophilic attack to specific positions, enabling selective substitution .
-
Crystallization behavior of halogenated mandelic acids varies significantly, with yields ranging from 6% to 60% depending on substituents and conditions . This highlights the need for tailored purification strategies.
Scientific Research Applications
2-Bromo-6-chloromandelic acid has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloromandelic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance the compound’s reactivity and binding affinity to target molecules, making it effective in various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Bromo-6-fluoromandelic acid
- 2-Bromo-6-chlorobenzoic acid
- 2-Chloro-6-bromomandelic acid
Comparison: 2-Bromo-6-chloromandelic acid is unique due to the specific positioning of bromine and chlorine atoms on the mandelic acid backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective .
Biological Activity
2-Bromo-6-chloromandelic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting research findings, case studies, and data tables that illustrate its effects and mechanisms of action.
Chemical Structure and Properties
2-Bromo-6-chloromandelic acid is a derivative of mandelic acid, characterized by the presence of bromine and chlorine substituents on the aromatic ring. Its molecular structure can be represented as follows:
This structure contributes to its unique chemical reactivity and biological interactions.
Anti-Cancer Activity
Another area of interest is the anti-cancer potential of mandelic acid derivatives. Methenamine mandelate has been shown to cause cell cycle arrest and apoptosis in cancer cells through mechanisms involving DNA damage response . The ability of 2-bromo-6-chloromandelic acid to interact with cellular pathways may warrant further investigation into its anti-cancer properties.
The mechanisms by which 2-bromo-6-chloromandelic acid exerts its biological effects are not fully elucidated. However, several hypotheses based on related compounds include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic processes, potentially affecting cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that mandelic acid derivatives may induce oxidative stress in target cells, leading to apoptosis.
Case Studies and Research Findings
A review of available literature reveals limited direct studies on 2-bromo-6-chloromandelic acid. However, insights can be drawn from related compounds:
- Mandelate Metabolism : Research on the metabolism of mandelic acid indicates that it undergoes racemization and oxidation processes that may influence its biological activity .
- Chiral Recognition : Studies exploring chiral recognition by mandelic acid derivatives highlight their potential in drug formulation and delivery systems .
- Pharmacological Applications : The potential use of mandelic acid derivatives in treating conditions like diabetes has been explored due to their ability to interfere with advanced glycation end-products (AGEs) formation .
Data Table: Comparative Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
